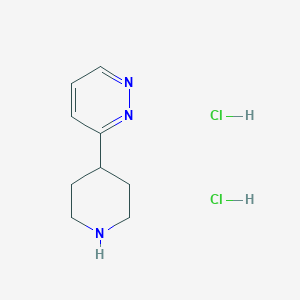

3-Piperidin-4-ylpyridazine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .科学的研究の応用

Neuroleptic and Receptor Affinity Studies

Studies have shown that compounds containing the piperidinyl group exhibit significant neuroleptic properties and receptor affinities. For example, derivatives of 1-(4-fluorophenyl)-1H-indoles with piperidinyl substitution have been found to have potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds, particularly those noncataleptogenic or only weakly cataleptogenic, resemble the atypical neuroleptic clozapine, indicating their potential in the development of new neuroleptic drugs with favorable profiles (Perregaard et al., 1992).

Antimicrobial Activity

Piperidine as an organocatalyst has been utilized in the synthesis of highly diverse pyrano[2,3-c]pyridazines. These synthesized derivatives exhibited significant in vitro antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating the potential of piperidine-containing compounds in developing new antimicrobial agents (Kandile & Zaky, 2015).

Antioxidant and Antitumor Properties

Certain piperidine-substituted compounds have shown notable antioxidant and antitumor activities. For instance, N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides exhibited cytotoxicity against human hepatoma and breast cancer cells, indicating their potential as models for further synthetic studies aimed at cancer treatment (Kucukoglu et al., 2014).

Enzyme Inhibition for Diabetes Treatment

Triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming at developing them as anti-diabetic medications. These compounds showed strong inhibition potential, alongside excellent antioxidant and insulinotropic activity, highlighting their significance in diabetes research and potential therapeutic application (Bindu et al., 2019).

Synthesis and Chemical Reactivity

Research into the synthesis of 3-(pyrrolidin-1-yl)piperidine has demonstrated its importance in medicinal chemistry, providing a novel method for its production. This compound is a conformationally rigid diamine of major significance, offering insights into the development of new synthetic methodologies (Smaliy et al., 2011).

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-Piperidin-4-ylpyridazine;dihydrochloride” and similar compounds may continue to be an area of interest in future research.

作用機序

Target of Action

3-Piperidin-4-ylpyridazine dihydrochloride is a derivative of piperidine and pyridazinone . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . .

Mode of Action

It’s worth noting that pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Piperidin-4-ylpyridazine dihydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It’s worth noting that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities , suggesting that 3-Piperidin-4-ylpyridazine dihydrochloride might have similar effects.

特性

IUPAC Name |

3-piperidin-4-ylpyridazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-2-9(12-11-5-1)8-3-6-10-7-4-8;;/h1-2,5,8,10H,3-4,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZICRHKXDCXEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361678-22-8 |

Source

|

| Record name | 3-(piperidin-4-yl)pyridazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2762324.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2762325.png)

![3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2762327.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2762328.png)

![4-chloro-N-cyclohexyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2762333.png)

![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2762334.png)

![2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2762335.png)

![N-(4-methoxybenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2762336.png)

![(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole](/img/structure/B2762340.png)